molecular formula C7H9BrN2S B1511815 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine CAS No. 1379295-90-5

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine

Cat. No. B1511815
CAS RN: 1379295-90-5
M. Wt: 233.13 g/mol
InChI Key: BKZWJPJKNKMPQJ-UHFFFAOYSA-N
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Description

“2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine” is a chemical compound with the molecular formula C7H9BrN2S . It is related to the compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate”, which has a molecular weight of 333.25 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to synthesize 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives .


Molecular Structure Analysis

The InChI code for the related compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate” is 1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H,14,16) .


Chemical Reactions Analysis

The reactivity of these compounds towards some chemical reagents has been observed to produce different heterocyclic derivatives .


Physical And Chemical Properties Analysis

The compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate” is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Salt and Co-crystal Formation :

    • Jin et al. (2012) studied non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives, leading to a better understanding of binding mechanisms. They prepared anhydrous and hydrated multicomponent organic acid–base adducts with various carboxylic acids. These compounds were characterized using X-ray diffraction, IR, melting point, and elemental analysis, revealing insights into hydrogen bonding and other interactions in supramolecular assemblies (Jin et al., 2012).
  • Organic Acid–Base Adducts :

    • Jin et al. (2014) synthesized six anhydrous organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine with various organic acids. The compounds were characterized by X-ray diffraction, IR, and elemental analysis, exploring hydrogen bonds and other noncovalent interactions in their structures (Jin et al., 2014).
  • Modular Synthesis of Tetrahydrobenzo[b]azepines :

    • Liu et al. (2021) developed a method for synthesizing Tetrahydrobenzo[b]azepines (THBAs) from simple aryl iodides using palladium/norbornene cooperative catalysis. This method is significant for creating functionalized THBAs, which are common in bioactive compounds (Liu et al., 2021).
  • Substituted Aryl Thioureas Conversion :

    • Jordan et al. (2003) showed that benzyltrimethylammonium tribromide can be used as an electrophilic bromine source to convert arylthioureas into functionalized 2-aminobenzothiazoles, which is easier to control and minimizes aromatic bromination (Jordan et al., 2003).
  • Electrochemically Initiated Oxidative Amination :

    • Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines to form 2-aminobenzoxazoles. This process is environmentally friendly as it avoids the use of excess chemical oxidant or large amounts of supporting electrolyte (Gao et al., 2014).

Mechanism of Action

A theoretical-experimental study of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives has shown that they act as inhibitors of bacterial DNA gyrase B (GyrB) .

Safety and Hazards

The related compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate” has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h4H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZWJPJKNKMPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735436
Record name 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379295-90-5
Record name 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-Bromo-4,5,6,7-tetrahydro-benzothiazol-6-yl)-carbamic acid tert-butyl ester (0.50 grams, 1.5 mmol, obtained in preparation 2) in dichloromethane (30 mL) was treated with trifluroacetic acid (1.1 mL, 15 mmol) at 0° C. Reaction mass was stirred for 4 hours. After completion of the reaction, the mass was quenched with ice cold water and adjusted pH to 10, by using 40% aqueous sodium hydroxide solution. The product was extracted with dichloromethane (3×50 mL) and the combined organics were washed with water followed by brine and dried over anhydrous sodium sulphate. The organic volatiles were evaporated under vacuum to obtain the title compound (0.36 grams).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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